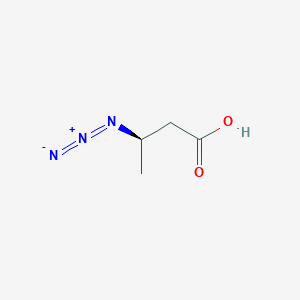

(3R)-3-azidobutanoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O2 |

|---|---|

Molecular Weight |

129.12 g/mol |

IUPAC Name |

(3R)-3-azidobutanoic acid |

InChI |

InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1 |

InChI Key |

WOYHANJHXJPFIW-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CC(=O)O)N=[N+]=[N-] |

Canonical SMILES |

CC(CC(=O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-Azidobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (3R)-3-azidobutanoic acid. Due to the limited availability of direct experimental data for this specific stereoisomer, this guide combines data from closely related compounds, predicted values based on established chemical principles, and general knowledge of the constituent functional groups. This approach provides a robust profile for researchers interested in the potential applications of this molecule in drug development and chemical biology.

Core Physicochemical Properties

(3R)-3-azidobutanoic acid is a chiral carboxylic acid containing an azide functional group. Its structure suggests its potential as a building block in the synthesis of novel organic molecules, including peptidomimetics and other biologically active compounds. The presence of the azide group makes it particularly suitable for bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (3R)-3-azidobutanoic acid. Where direct experimental data is unavailable, values are either predicted or inferred from structurally similar compounds, such as 4-azidobutanoic acid.

| Property | Value | Source/Method |

| Molecular Formula | C₄H₇N₃O₂ | Calculated |

| Molecular Weight | 129.12 g/mol | Calculated[1][2] |

| Appearance | Colorless to light yellow liquid | Inferred from 4-azidobutanoic acid[2][3] |

| Melting Point | Not available | |

| Boiling Point | ~135 °C at 11 mmHg | Inferred from 4-azidobutanoic acid[4] |

| pKa | ~4.0 - 4.5 | Predicted based on butanoic acid and the electron-withdrawing nature of the azide group |

| Solubility | Soluble in water and polar organic solvents | Predicted based on structure and properties of similar short-chain carboxylic acids |

| CAS Number | Not available for (3R) isomer. (3S) isomer: 1932397-49-3 |

Spectral Data

The spectral properties of (3R)-3-azidobutanoic acid can be predicted based on the characteristic signals of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments. The chemical shifts and splitting patterns would be approximately as follows:

-

A doublet for the methyl protons (CH₃) adjacent to the chiral center.

-

A multiplet for the proton on the chiral center (CH-N₃).

-

A doublet of doublets for the diastereotopic methylene protons (CH₂) adjacent to the carboxylic acid.

-

A broad singlet for the acidic proton of the carboxylic acid (COOH).

-

-

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the methine carbon bearing the azide, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of (3R)-3-azidobutanoic acid is predicted to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretching vibration |

| C-H (sp³) | 2980 - 2850 | C-H stretching vibrations |

| Azide (N₃) | ~2100 | Asymmetric N=N=N stretching (strong, sharp) |

| Carbonyl (C=O) | ~1710 | C=O stretching vibration |

| C-O | ~1300 - 1200 | C-O stretching vibration |

The strong, sharp absorption band around 2100 cm⁻¹ is a highly characteristic indicator of the azide functional group.

Mass Spectrometry (MS)

In a mass spectrum (e.g., by electrospray ionization), the molecule would be expected to show a prominent ion corresponding to its molecular weight (129.12 g/mol ). Common fragmentation patterns would likely involve the loss of the azide group (N₃) or the carboxylic acid group (COOH).

Experimental Protocols

Synthesis of (3R)-3-Azidobutanoic Acid from (R)-3-Aminobutanoic Acid

This two-step procedure involves the diazotization of the amino group followed by azide substitution.

Step 1: Diazotization of (R)-3-Aminobutanoic Acid

-

Dissolve (R)-3-aminobutanoic acid in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified period to ensure complete formation of the diazonium salt intermediate.

Step 2: Azide Substitution

-

In a separate flask, dissolve sodium azide (NaN₃) in water and cool the solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3R)-3-azidobutanoic acid.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the final product.

Characterization: The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of (3R)-3-azidobutanoic acid as described in the experimental protocol.

Application in Bioconjugation via Click Chemistry

The azide group in (3R)-3-azidobutanoic acid makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in drug development and chemical biology to link molecules together with high efficiency and specificity. The diagram below illustrates this process.

References

Structural and Conformational Analysis of (3R)-3-azidobutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-azidobutanoic acid is a chiral carboxylic acid containing an azide functional group. This strategic placement of the azido group offers potential for its use as a versatile building block in medicinal chemistry and drug development, particularly in the synthesis of peptidomimetics and other biologically active molecules through click chemistry. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the structural and conformational properties of (3R)-3-azidobutanoic acid, based on theoretical modeling and spectroscopic principles, in the absence of extensive empirical data.

Molecular Structure and Properties

The fundamental structure of (3R)-3-azidobutanoic acid consists of a four-carbon butanoic acid backbone with an azide group (-N₃) at the chiral C3 position, with the (R)-configuration.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for (3R)-3-azidobutanoic acid is presented in Table 1. These values are derived from computational models and provide a baseline for its expected behavior in various experimental settings.

| Property | Predicted Value |

| Molecular Formula | C₄H₇N₃O₂ |

| Molecular Weight | 129.12 g/mol |

| IUPAC Name | (3R)-3-azidobutanoic acid |

| CAS Number | Not available |

| Topological Polar Surface Area | 86.9 Ų |

| Hydrogen Bond Donors | 1 (from carboxylic acid) |

| Hydrogen Bond Acceptors | 5 (3 from azide, 2 from carboxylic acid) |

| Predicted LogP | 0.5 - 1.0 |

Table 1: Predicted Physicochemical Properties of (3R)-3-azidobutanoic acid.

Conformational Analysis

The conformational landscape of (3R)-3-azidobutanoic acid is primarily dictated by the rotation around the C2-C3 and C3-C4 single bonds. The presence of the carboxylic acid and azide substituents introduces specific steric and electronic interactions that influence the stability of different conformers. The principles of conformational analysis for substituted butanes provide a robust framework for predicting the most stable arrangements.

Newman Projections and Stable Conformers

Analysis of the rotation around the C2-C3 bond reveals several key staggered and eclipsed conformations. The staggered conformations are energetically favored over the eclipsed conformations due to minimized torsional strain. The relative energies of the staggered conformers are influenced by gauche interactions between the substituents.

The three most stable staggered conformations, viewed down the C2-C3 bond, are predicted to be:

-

Anti-conformation: The azide group and the carboxylic acid group are positioned anti-periplanar (180° dihedral angle). This is generally the most stable conformation, minimizing steric hindrance between the two largest substituents.

-

Gauche-conformations: The azide group and the carboxylic acid group are in a gauche relationship (60° dihedral angle). There are two possible gauche conformers. These are expected to be of higher energy than the anti-conformer due to steric repulsion.

The following diagram illustrates the workflow for determining the relative conformational energies.

Caption: Workflow for Conformational Analysis.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of (3R)-3-azidobutanoic acid would exhibit distinct signals for each proton environment. The predicted chemical shifts are summarized in Table 2.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling with |

| H1 (COOH) | 10 - 12 | Singlet (broad) | - |

| H2 (CH₂) | 2.5 - 2.8 | Doublet of doublets | H3 |

| H3 (CH-N₃) | 3.8 - 4.2 | Multiplet | H2, H4 |

| H4 (CH₃) | 1.3 - 1.5 | Doublet | H3 |

Table 2: Predicted ¹H NMR Chemical Shifts for (3R)-3-azidobutanoic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The predicted chemical shifts are presented in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (COOH) | 170 - 180 |

| C2 (CH₂) | 40 - 45 |

| C3 (CH-N₃) | 55 - 65 |

| C4 (CH₃) | 15 - 20 |

Table 3: Predicted ¹³C NMR Chemical Shifts for (3R)-3-azidobutanoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of (3R)-3-azidobutanoic acid would be characterized by the vibrational frequencies of its key functional groups. The predicted characteristic absorption bands are listed in Table 4.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| N₃ (Azide) | Asymmetric Stretching | 2100 - 2160 | Strong |

| C-N (Azide) | Stretching | 1250 - 1350 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

Table 4: Predicted Characteristic IR Absorption Bands for (3R)-3-azidobutanoic acid.

Experimental Protocols for Structural Elucidation

To empirically validate the predicted structural and conformational properties of (3R)-3-azidobutanoic acid, a combination of spectroscopic and analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons and carbons.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (3R)-3-azidobutanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Perform decoupling experiments to confirm proton-proton couplings.

-

Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

The following diagram outlines the general workflow for NMR-based structural elucidation.

Caption: NMR Structural Elucidation Workflow.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Methodology:

-

Crystallization: Grow single crystals of (3R)-3-azidobutanoic acid suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.

The logical relationship for obtaining a crystal structure is depicted below.

Caption: X-ray Crystallography Logic Flow.

Conclusion

While direct experimental data for (3R)-3-azidobutanoic acid is limited, a robust theoretical and analogical analysis provides significant insights into its structural and conformational properties. The molecule is predicted to favor an anti-conformation to minimize steric interactions. Its predicted spectroscopic signatures provide a clear roadmap for its experimental characterization. The detailed experimental protocols outlined herein offer a systematic approach for the empirical validation of these predictions. A comprehensive understanding of the structure-property relationships of (3R)-3-azidobutanoic acid will undoubtedly facilitate its application in the development of novel pharmaceuticals and chemical probes.

The Synthesis and Significance of (3R)-3-Azidobutanoic Acid: A Technical Overview

(3R)-3-Azidobutanoic acid , a chiral β-azido acid, has emerged as a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its stereospecific nature and the versatile reactivity of the azide moiety make it a crucial intermediate in the synthesis of complex molecules, including peptide analogues and modified nucleosides. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of (3R)-3-azidobutanoic acid, with a focus on detailed experimental protocols and data for researchers in drug discovery and development.

Discovery and Historical Context

The history of (3R)-3-azidobutanoic acid is intrinsically linked to the broader development of synthetic methodologies for chiral β-amino acids and their precursors. While a singular "discovery" paper for this specific molecule is not readily identifiable, its emergence can be traced through the evolution of stereoselective synthesis and its application in medicinal chemistry. The importance of chiral β-amino acids in creating peptides with enhanced metabolic stability and unique conformational properties drove the demand for versatile chiral building blocks like (3R)-3-azidobutanoic acid. The azide group serves as a masked amine, which is stable to a wide range of reaction conditions and can be chemoselectively reduced to the corresponding amine at a late stage of a synthetic sequence. This strategy is particularly advantageous in the synthesis of complex molecules where protecting group manipulations are a significant challenge.

Synthetic Routes and Methodologies

The most common and stereospecific route to (3R)-3-azidobutanoic acid involves the conversion of a readily available chiral precursor, (R)-3-hydroxybutanoic acid or its esters. The Mitsunobu reaction has proven to be a highly effective method for this transformation, proceeding with a clean inversion of stereochemistry at the C3 position.

A plausible and widely applicable synthetic pathway starts from the commercially available ethyl (R)-3-hydroxybutanoate. This involves a two-step process: the stereospecific introduction of the azide group followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl (3R)-3-azidobutanoate via Mitsunobu Reaction

This protocol is adapted from established Mitsunobu procedures for the conversion of secondary alcohols to azides.

Materials:

-

Ethyl (R)-3-hydroxybutanoate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of ethyl (R)-3-hydroxybutanoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added diphenylphosphoryl azide (1.5 eq).

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise to the cooled solution over a period of 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl (3R)-3-azidobutanoate.

Experimental Protocol: Hydrolysis of Ethyl (3R)-3-azidobutanoate

Materials:

-

Ethyl (3R)-3-azidobutanoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl (3R)-3-azidobutanoate (1.0 eq) in a mixture of THF and water is added LiOH (1.5 eq).

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

The reaction is then cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield (3R)-3-azidobutanoic acid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Starting Material and Intermediates

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Specific Rotation ([α]D) |

| Ethyl (R)-3-hydroxybutanoate | C₆H₁₂O₃ | 132.16 | Colorless liquid | 71-73 (12 mmHg) | -43.5° (c 1, CHCl₃) |

| Ethyl (3R)-3-azidobutanoate | C₆H₁₁N₃O₂ | 157.17 | Colorless oil | Not reported | Not reported |

| (3R)-3-Azidobutanoic acid | C₄H₇N₃O₂ | 129.12 | Not reported | Not reported | Not reported |

Table 2: Expected Spectroscopic Data for (3R)-3-Azidobutanoic Acid and its Ethyl Ester

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) | Mass Spectrometry (m/z) |

| Ethyl (3R)-3-azidobutanoate | ~4.1 (q, 2H, OCH₂CH₃), ~3.8 (m, 1H, CHN₃), ~2.5 (d, 2H, CH₂COO), ~1.3 (t, 3H, OCH₂CH₃), ~1.2 (d, 3H, CH₃CHN₃) | ~170 (C=O), ~60 (OCH₂), ~55 (CHN₃), ~40 (CH₂COO), ~20 (CH₃CHN₃), ~14 (OCH₂CH₃) | ~2980 (C-H), ~2100 (N₃ stretch, strong), ~1735 (C=O ester), ~1250 (C-O) | Expected [M+H]⁺: 158.0873 |

| (3R)-3-Azidobutanoic acid | ~10-12 (br s, 1H, COOH), ~4.0 (m, 1H, CHN₃), ~2.6 (d, 2H, CH₂COOH), ~1.3 (d, 3H, CH₃CHN₃) | ~175 (C=O), ~55 (CHN₃), ~40 (CH₂COOH), ~20 (CH₃CHN₃) | ~3300-2500 (O-H broad), ~2980 (C-H), ~2100 (N₃ stretch, strong), ~1710 (C=O acid) | Expected [M+H]⁺: 130.0560 |

Note: The spectroscopic data for the azido compounds are predicted based on analogous structures and general spectroscopic principles, as specific literature data for these exact compounds is scarce.

Applications in Drug Development

(3R)-3-Azidobutanoic acid is a valuable precursor for the synthesis of β-amino acids, which are key components of various biologically active molecules. The introduction of a β-amino acid residue can significantly impact the pharmacological properties of a peptide, including its resistance to enzymatic degradation and its conformational preferences.

One notable application is in the synthesis of analogues of dolastatin 10 , a potent antimitotic agent isolated from a marine mollusk. Modifications of the dolastatin 10 structure, including the incorporation of unnatural amino acids, are actively pursued to improve its therapeutic index. The synthesis of these analogues often requires chiral building blocks like (3R)-3-azidobutanoic acid to introduce specific stereochemistry.

Logical Workflow and Diagrams

The synthesis and application of (3R)-3-azidobutanoic acid can be visualized as a logical workflow, from a simple chiral starting material to a complex, biologically active molecule.

Enantioselective Synthesis of 3-Azidobutanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a key enantioselective synthesis route for 3-azidobutanoic acid, a valuable chiral building block in the development of pharmaceutical agents and other bioactive molecules. The core of this synthesis relies on the diastereoselective conjugate addition of an azide nucleophile to an α,β-unsaturated carbonyl system bearing a chiral auxiliary, followed by the cleavage of the auxiliary to yield the desired enantiomerically enriched product. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid researchers, scientists, and drug development professionals in the practical application of this methodology.

Introduction

Chiral β-azido carboxylic acids are important synthetic intermediates, serving as precursors to β-amino acids and other nitrogen-containing compounds with significant biological activity. The enantioselective synthesis of these molecules is of paramount importance, as the biological effects of chiral molecules are often stereospecific. This guide focuses on a robust and well-established method for the enantioselective synthesis of 3-azidobutanoic acid, employing an Evans oxazolidinone chiral auxiliary to control the stereochemical outcome of the key azide addition step.

The overall synthetic strategy involves three main stages:

-

Acylation of a chiral auxiliary: An Evans oxazolidinone is acylated with crotonyl chloride to form the corresponding N-crotonyl-oxazolidinone.

-

Diastereoselective conjugate addition: An azide source is added across the double bond of the N-crotonyl-oxazolidinone in a 1,4-conjugate addition reaction. The steric influence of the chiral auxiliary directs the approach of the azide nucleophile, leading to the formation of one diastereomer in preference to the other.

-

Cleavage of the chiral auxiliary: The chiral auxiliary is cleaved from the product of the conjugate addition to release the enantiomerically enriched 3-azidobutanoic acid.

This guide will provide detailed experimental procedures for each of these steps, based on established literature precedents for similar transformations.

Synthetic Pathway Overview

The enantioselective synthesis of 3-azidobutanoic acid is achieved through a three-step sequence, as illustrated in the workflow diagram below. The key to the enantioselectivity of the overall process lies in the diastereoselective conjugate addition of the azide.

Caption: Overall workflow for the enantioselective synthesis of 3-azidobutanoic acid.

Experimental Protocols

Step 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-3-(prop-1-enoyl)oxazolidin-2-one (N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

This procedure describes the acylation of the commercially available (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone.

Reaction Scheme:

Caption: Acylation of the Evans auxiliary with crotonyl chloride.

Materials:

-

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M)

-

Crotonyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

A solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 30 minutes.

-

Crotonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, followed by warming to 0 °C and stirring for an additional 2 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-crotonyl-oxazolidinone.

Expected Yield: 85-95%

Step 2: Diastereoselective Conjugate Addition of Azide

This step is the key to establishing the stereochemistry at the C3 position. It involves the 1,4-conjugate addition of an azide source to the N-crotonyl-oxazolidinone. The bulky phenyl and methyl groups on the chiral auxiliary effectively block one face of the molecule, directing the incoming azide nucleophile to the opposite face.

Reaction Scheme:

Caption: Diastereoselective conjugate addition of azide.

Materials:

-

N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Sodium azide (NaN₃)

-

Titanium(IV) chloride (TiCl₄) (1 M solution in CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

To a solution of N-crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added titanium(IV) chloride solution (1.1 eq) dropwise.

-

The mixture is stirred for 30 minutes at -78 °C.

-

A suspension of sodium azide (3.0 eq) in anhydrous CH₂Cl₂ is then added, and the reaction mixture is allowed to slowly warm to 0 °C and stirred for 12-24 hours.

-

The reaction is quenched by the careful addition of saturated aqueous NaHCO₃ solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the N-(3-azidobutanoyl)-oxazolidinone.

Expected Yield and Diastereoselectivity:

-

Yield: 60-80%

-

Diastereomeric Ratio (d.r.): Typically >95:5 (determined by ¹H NMR or HPLC analysis of the crude product).

Step 3: Cleavage of the Chiral Auxiliary to Yield 3-Azidobutanoic Acid

The final step involves the removal of the chiral auxiliary to unmask the carboxylic acid functionality. A mild and effective method for this transformation is the use of lithium hydroperoxide, which selectively cleaves the exocyclic amide bond without causing epimerization at the newly formed stereocenter.[1][2][3]

Reaction Scheme:

References

Spectroscopic Characterization of (3R)-3-Azidobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3R)-3-azidobutanoic acid, a chiral building block of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous compounds and established principles of spectroscopy. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for (3R)-3-azidobutanoic acid. These values are derived from typical ranges for the functional groups present in the molecule and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for (3R)-3-Azidobutanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.35 | Doublet | 3H | -CH₃ |

| ~2.60 | Doublet of Doublets | 2H | -CH₂-COOH |

| ~4.00 | Multiplet | 1H | -CH(N₃)- |

| >10 (broad) | Singlet | 1H | -COOH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (3R)-3-Azidobutanoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~20 | -CH₃ |

| ~40 | -CH₂-COOH |

| ~55 | -CH(N₃)- |

| ~175 | -COOH |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data for (3R)-3-Azidobutanoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong | N₃ asymmetric stretch |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1210-1320 | Medium | C-O stretch (carboxylic acid) |

| 1400-1440 | Medium | O-H bend (carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data for (3R)-3-Azidobutanoic Acid

| m/z | Interpretation |

| 129.05 | [M]⁺ (Molecular Ion) |

| 101.06 | [M - N₂]⁺ |

| 84.04 | [M - COOH]⁺ |

| 72.04 | [M - N₃ - H]⁺ |

| 45.02 | [COOH]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of (3R)-3-azidobutanoic acid in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectrum Acquisition:

-

Sample Preparation: Place a small drop of neat (3R)-3-azidobutanoic acid directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid, apply a small amount of the solid onto the crystal and apply pressure using the instrument's anvil.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. This background will be automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrum Acquisition:

-

Sample Introduction: Introduce a dilute solution of (3R)-3-azidobutanoic acid in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).

-

Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 150-250 °C.

-

Mass Range: m/z 30-200.

-

-

Data Acquisition: Acquire the mass spectrum in full scan mode.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to elucidate the structure. Common losses for carboxylic acids include the loss of the carboxylic acid group ([M-COOH]⁺) and for azides, the loss of a nitrogen molecule ([M-N₂]⁺).[1]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound such as (3R)-3-azidobutanoic acid.

Caption: Workflow for Spectroscopic Characterization.

Caption: Predicted MS Fragmentation Pathways.

References

Navigating the Synthesis and Procurement of (3R)-3-Azidobutanoic Acid: A Technical Guide for Researchers

For Immediate Release

[City, State] – October 25, 2025 – In the landscape of pharmaceutical research and development, the availability of specialized chiral building blocks is a critical determinant of discovery timelines. This technical guide addresses the commercial availability and synthesis of (3R)-3-azidobutanoic acid, a potentially valuable but commercially elusive intermediate. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of procurement strategies, detailed synthetic protocols, and essential safety considerations.

Commercial Availability: A Market Analysis

Initial investigations reveal that (3R)-3-azidobutanoic acid is not a readily available catalog chemical from major suppliers. A comprehensive search of commercial databases indicates that while related compounds are available, the target molecule itself is typically offered on a custom synthesis basis. This necessitates a proactive approach for research teams requiring this specific chiral intermediate.

However, the direct precursor, (3R)-3-aminobutanoic acid , is commercially available from a variety of suppliers. This readily accessible starting material provides a practical and cost-effective route to obtaining the desired azido-acid.

Recommended Suppliers for (3R)-3-Aminobutanoic Acid

For research and development purposes, several reputable suppliers offer (3R)-3-aminobutanoic acid. The following table summarizes key suppliers and available data on their offerings.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | 3-Aminobutanoic acid | 541-48-0 | 97% | Racemic mixture. |

| TCI Chemicals | (R)-3-Aminobutyric Acid | 3775-73-3 | >98.0% | Enantiomerically pure. |

| BLD Pharm | (R)-3-Aminobutanoic acid | 3775-73-3 | - | Research use only. |

| Manchester Organics | (3R)-3-Aminobutanoic acid | 3775-73-3 | - | In stock availability noted. |

| Pharmaffiliates | (R)-3-Aminobutanoic Acid | 3775-73-3 | - | Reference standards supplier. |

| Ivy Fine Chemicals | (R)-3-Aminobutanoic acid | 3775-73-3 | - | Bulk and commercial quantities available. |

| Home Sunshine Pharma | (R)-3-Aminobutanoic acid | 3775-73-3 | ≥99.0% | Manufacturer and supplier. |

Note: Purity and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical Properties of (3R)-3-Aminobutanoic Acid

A thorough understanding of the precursor's properties is essential for successful synthesis and handling.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [PubChem CID: 5706670] |

| Molecular Weight | 103.12 g/mol | [PubChem CID: 5706670] |

| Appearance | White to off-white solid | [Pharmaffiliates] |

| Melting Point | 189 °C (decomposes) | [Sigma-Aldrich] |

| Boiling Point | 223.6 °C (predicted) | [Home Sunshine Pharma] |

| Density | 1.105 g/cm³ (predicted) | [Home Sunshine Pharma] |

| Solubility | Soluble in water. | |

| Storage | 2-8°C Refrigerator | [Pharmaffiliates] |

Synthesis of (3R)-3-Azidobutanoic Acid from (3R)-3-Aminobutanoic Acid

The conversion of a primary amine to an azide is a well-established transformation in organic chemistry. For chiral centers adjacent to the reacting amine, stereospecificity is a key consideration. The diazo-transfer reaction is a reliable method to achieve this conversion with retention of stereochemistry.

Reaction Principle

The synthesis involves the reaction of the primary amine in (3R)-3-aminobutanoic acid with a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide, in the presence of a base. The reaction proceeds through a diazonium intermediate, which is then displaced by an azide source. To maintain the integrity of the chiral center, mild reaction conditions are crucial.

A Chemoenzymatic Route to (3R)-3-Azidobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-azidobutanoic acid is a chiral building block of interest in the synthesis of various pharmaceutical compounds and biologically active molecules. As a non-natural β-amino acid, its production relies on synthetic strategies that can control stereochemistry. This technical guide details a chemoenzymatic approach for the synthesis of (3R)-3-azidobutanoic acid, leveraging the high selectivity of enzymes for asymmetric synthesis. Since no natural biosynthetic pathway for this compound is known, this guide focuses on a plausible and experimentally supported chemoenzymatic workflow, beginning with the chemical synthesis of a racemic precursor followed by an enzymatic kinetic resolution.

Synthetic Strategy Overview

The synthesis of enantiomerically pure (3R)-3-azidobutanoic acid is achieved through a two-stage process:

-

Chemical Synthesis of Racemic Precursor: The initial step involves the chemical synthesis of a racemic mixture of ethyl 3-azidobutanoate. This precursor provides both enantiomers required for the subsequent enzymatic resolution.

-

Enzymatic Kinetic Resolution: The racemic ethyl 3-azidobutanoate is then subjected to a kinetic resolution catalyzed by a lipase. The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity. Subsequent separation and hydrolysis yield the target (3R)-3-azidobutanoic acid.

This chemoenzymatic approach offers a practical route to the desired chiral β-amino acid, combining the versatility of chemical synthesis with the high stereoselectivity of biocatalysis.

Experimental Protocols

Chemical Synthesis of Racemic Ethyl 3-Azidobutanoate

This protocol describes the synthesis of the racemic precursor, ethyl 3-azidobutanoate, from ethyl 3-aminobutanoate.

Materials:

-

Ethyl 3-aminobutanoate

-

Trifluoromethanesulfonyl azide (TfN₃)

-

Copper(II) sulfate (CuSO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve ethyl 3-aminobutanoate (1.0 eq) in a mixture of dichloromethane and water.

-

Add copper(II) sulfate (catalytic amount) to the solution.

-

Cool the mixture in an ice bath and add sodium bicarbonate (2.0 eq).

-

Slowly add a solution of trifluoromethanesulfonyl azide (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain racemic ethyl 3-azidobutanoate.

Enzymatic Kinetic Resolution of Racemic Ethyl 3-Azidobutanoate

This protocol details the kinetic resolution of racemic ethyl 3-azidobutanoate using Candida antarctica lipase B (CAL-B). The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

Materials:

-

Racemic ethyl 3-azidobutanoate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., ethyl acetate or vinyl acetate)

-

Organic solvent (e.g., diisopropyl ether or toluene)

-

Molecular sieves (optional, for anhydrous conditions)

-

Orbital shaker or magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of racemic ethyl 3-azidobutanoate (1.0 eq) in the chosen organic solvent, add the acyl donor (1.0-1.5 eq).

-

Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

-

If required, add activated molecular sieves to maintain anhydrous conditions.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with constant agitation (e.g., 200 rpm on an orbital shaker).

-

Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-ethyl 3-azidobutanoate from the N-acylated (S)-ethyl 3-azidobutanoate by column chromatography.

Hydrolysis of (R)-Ethyl 3-Azidobutanoate

This protocol describes the final step to obtain the target free acid.

Materials:

-

(R)-Ethyl 3-azidobutanoate

-

Aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide (e.g., 1 M NaOH)

-

Reflux apparatus

-

Standard laboratory glassware

Procedure (Acid Hydrolysis):

-

Add (R)-ethyl 3-azidobutanoate to a round-bottom flask.

-

Add 6 M aqueous hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).[1]

-

Cool the reaction mixture to room temperature.

-

Remove the water and excess HCl under reduced pressure.

-

The resulting solid is the hydrochloride salt of (3R)-3-azidobutanoic acid, which can be used as is or neutralized to obtain the free amino acid.

Procedure (Base Hydrolysis):

-

Dissolve (R)-ethyl 3-azidobutanoate in a suitable solvent (e.g., a mixture of THF and water).

-

Add 1 M aqueous sodium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

-

Acidify the reaction mixture to a pH of approximately 2 with cold 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R)-3-azidobutanoic acid.

Data Presentation

The following table summarizes typical quantitative data for the enzymatic kinetic resolution of aliphatic β-amino esters using Candida antarctica lipase B, which serves as a model for the resolution of ethyl 3-azidobutanoate.

| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |

| Ethyl 3-aminobutanoate | CAL-B | Butyl butyrate | Butyl butyrate | - | - | 53 | >99 | 87 | 74 |

| Ethyl 3-aminobutanoate | CAL-B | Ethyl acetate | Diisopropyl ether | - | - | 53 | 99 | 87 | >100 |

| Ethyl 3-aminopentanoate | CAL-A | Butyl butyrate | Butyl butyrate | - | - | 50 | >99 | >99 | >100 |

ee_s: enantiomeric excess of the remaining substrate ((R)-enantiomer) ee_p: enantiomeric excess of the acylated product ((S)-enantiomer) E-value: Enantiomeric ratio, a measure of the enzyme's selectivity.

Visualizations

Chemoenzymatic Synthesis Workflow

Caption: Workflow for the chemoenzymatic synthesis of (3R)-3-azidobutanoic acid.

Enzymatic Kinetic Resolution Pathway

Caption: Selective acylation in the lipase-catalyzed kinetic resolution.

References

An In-depth Technical Guide to (3R)-3-azidobutanoic acid: Synthesis, Identification, and Applications in Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (3R)-3-azidobutanoic acid, a chiral chemical entity with potential applications in biomedical research and drug discovery. Due to its specific stereochemistry and the presence of a versatile azido group, this compound can serve as a valuable building block in organic synthesis or as a chemical probe in the study of biological systems. This document outlines its chemical identifiers, proposes detailed synthetic protocols, and explores its utility in modern research, particularly in the context of "click chemistry" for elucidating cellular pathways.

Chemical Identifiers

| Identifier | (3S)-3-azidobutanoic acid | 4-Azidobutanoic Acid |

| CAS Number | 1932397-49-3[1] | 54447-68-6[2][3][4][5][6][7] |

| Molecular Formula | C₄H₇N₃O₂ | C₄H₇N₃O₂ |

| Molecular Weight | 129.12 g/mol | 129.12 g/mol [2] |

| IUPAC Name | (3S)-3-azidobutanoic acid | 4-azidobutanoic acid[2][3] |

| SMILES | C--INVALID-LINK--N=[N+]=[N-] | C(CC(=O)O)CN=[N+]=[N-][2] |

| InChI | InChI=1S/C4H7N3O2/c1-3(5-7-6)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1 | InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9)[2] |

| InChIKey | Not readily available | WAGMYTXJRVPMGW-UHFFFAOYSA-N[2] |

Proposed Experimental Protocols for Synthesis

Given the absence of a specific documented synthesis for (3R)-3-azidobutanoic acid, two plausible stereospecific synthetic routes are proposed, starting from readily available chiral precursors: (R)-3-hydroxybutanoic acid or (R)-3-aminobutanoic acid.

This pathway involves the conversion of a secondary alcohol to an azide with inversion of stereochemistry, a transformation efficiently achieved through the Mitsunobu reaction.[8][9][10][11]

-

Reaction Principle: The Mitsunobu reaction activates the hydroxyl group of the alcohol, allowing for nucleophilic substitution by the azide ion with a clean inversion of the stereocenter.[8][9]

-

Detailed Protocol:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-hydroxybutanoic acid (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.

-

Azide Source: Following the addition of the azodicarboxylate, introduce diphenylphosphoryl azide (DPPA) or a solution of hydrazoic acid (HN₃) in the reaction solvent (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired (3R)-3-azidobutanoic acid. The stereochemical inversion at the carbon atom bearing the hydroxyl group is a key feature of this reaction.[12]

-

This method involves the conversion of a primary amine to an azide with retention of stereochemistry using a diazotransfer reagent.[13][14][15][16]

-

Reaction Principle: A diazotransfer reagent transfers a diazo group to the primary amine, which then rearranges to form the corresponding azide. This reaction is known to proceed with retention of the original stereochemistry.[14]

-

Detailed Protocol:

-

Preparation: Dissolve (R)-3-aminobutanoic acid (1 equivalent) in a suitable solvent system, such as a mixture of dichloromethane and water, or methanol.

-

Base Addition: Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the solution to deprotonate the amino group.

-

Diazotransfer Reagent: To the stirred solution, add a diazotransfer reagent such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride (1.1-1.5 equivalents) portion-wise at room temperature.[15]

-

Reaction Progression: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction's completion using TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (3R)-3-azidobutanoic acid.

-

Applications in Research: A Tool for Chemical Biology

The primary utility of (3R)-3-azidobutanoic acid in a research setting lies in its bifunctional nature. The carboxylic acid can be used for conjugation to other molecules, while the azido group serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[17][18] This makes it an excellent candidate for use as a chemical probe to study various biological processes.

Azido-functionalized fatty acids and amino acids can be used for the metabolic labeling of biomolecules.[19][20] Cells can uptake (3R)-3-azidobutanoic acid and incorporate it into metabolic pathways. For example, it could potentially be used to study fatty acid metabolism or be incorporated into more complex lipids.[21][22][23] The azido tag then allows for the visualization and identification of the modified biomolecules through click chemistry with a fluorescent alkyne probe.[24][25][26][27][28]

If (3R)-3-azidobutanoic acid is incorporated into a protein, either through metabolic labeling or by chemical synthesis of a modified protein, the azido group can be used to attach various reporter tags.[17][29][30][31] For instance, a biotin-alkyne tag can be "clicked" onto the azido-modified protein, allowing for its affinity purification and subsequent identification of interacting partners by mass spectrometry. Similarly, fluorescent alkyne dyes can be attached to visualize the protein's localization and dynamics within the cell. This approach is also valuable for studying post-translational modifications like glycosylation.[24][25][26][27][28]

Visualizations

Caption: Proposed synthetic routes to (3R)-3-azidobutanoic acid.

Caption: Use of (3R)-3-azidobutanoic acid as a probe in signaling pathways.

References

- 1. 1932397-49-3((3S)-3-azidobutanoic acid) | Kuujia.com [nl.kuujia.com]

- 2. 4-Azidobutanoic Acid | C4H7N3O2 | CID 11804783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Azidobutanoic acid — CF Plus Chemicals [cfplus.cz]

- 4. 4-Azidobutanoic acid 95% | CAS: 54447-68-6 | AChemBlock [achemblock.com]

- 5. 4-Azidobutyric acid | 54447-68-6 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-azidobutyric acid, 54447-68-6 | BroadPharm [broadpharm.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]

- 11. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 12. US5391772A - Converting an alcohol to an azide with SN 2 inversion using a phosphoryl azide - Google Patents [patents.google.com]

- 13. Click Chemistry and Diazo Transfer Method | BroadPharm [broadpharm.com]

- 14. Amine‐to‐Azide Conversion on Native RNA via Metal‐Free Diazotransfer Opens New Avenues for RNA Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Azide synthesis by diazotransfer [organic-chemistry.org]

- 16. The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 22. salic.med.harvard.edu [salic.med.harvard.edu]

- 23. Affinity labeling fatty acyl-CoA synthetase with 9-p-azidophenoxy nonanoic acid and the identification of the fatty acid-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. JCI - User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems [jci.org]

- 29. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 30. research.tue.nl [research.tue.nl]

- 31. peptide.com [peptide.com]

A Theoretical and Computational Investigation of (3R)-3-azidobutanoic Acid: A Technical Guide

This technical guide provides a comprehensive framework for the theoretical and computational modeling of (3R)-3-azidobutanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines methodologies for in-silico analysis, from quantum chemical calculations to molecular dynamics simulations. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide establishes a robust, proposed workflow based on established principles and studies of structurally related compounds.

Introduction to (3R)-3-azidobutanoic Acid

(3R)-3-azidobutanoic acid is a chiral, non-proteinogenic amino acid. The presence of an azide moiety makes it a valuable building block in synthetic chemistry, particularly for the introduction of an amine group or for use in bioorthogonal "click" chemistry reactions.[1] Azido acids are recognized as important synthons for creating complex peptides and serve as versatile protecting groups in peptide synthesis.[2][3][4] Understanding the conformational landscape, electronic properties, and dynamic behavior of (3R)-3-azidobutanoic acid is crucial for its effective application in medicinal chemistry and materials science. This guide details the theoretical approaches to elucidate these properties.

Theoretical Studies: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for accurately predicting the molecular properties of (3R)-3-azidobutanoic acid in a gaseous phase or with implicit solvent models.

Conformational Analysis

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. A thorough conformational analysis is the first step in understanding the structural preferences of (3R)-3-azidobutanoic acid. The workflow for such an analysis is outlined below.

Experimental Protocol: Conformational Analysis

-

Initial Structure Generation: The 3D structure of (3R)-3-azidobutanoic acid is generated using molecular builder software (e.g., Avogadro, ChemDraw).

-

Systematic Conformational Search: A systematic search of the torsional landscape is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This involves rotating around the single bonds (C1-C2, C2-C3, and C3-N1) and calculating the steric energy of each resulting conformation.

-

Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using DFT. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

-

Data Analysis: The final energies are tabulated to identify the global minimum and the relative energies of other stable conformers.

Data Presentation: Hypothetical Conformational Energies

| Conformer ID | Dihedral Angle (°)O=C-C-C | Dihedral Angle (°)C-C-C-N | Relative Energy (kcal/mol) |

| Conf-01 | 178.5 | 65.2 | 0.00 |

| Conf-02 | -60.1 | 68.9 | 1.25 |

| Conf-03 | 175.4 | -170.3 | 2.10 |

| Conf-04 | 62.3 | -168.5 | 2.88 |

Note: This data is illustrative and represents a potential outcome of the described protocol.

Spectroscopic Properties Prediction

Computational spectroscopy is a powerful tool for validating the synthesis and identifying the structure of a molecule.

Experimental Protocol: Spectroscopic Prediction

-

Frequency Calculations: Following geometry optimization of the most stable conformer, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-31G(d)). This predicts the infrared (IR) spectrum. The absence of imaginary frequencies confirms a true energy minimum.

-

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values for ¹H and ¹³C nuclei. These are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane) calculated at the same level of theory.

Data Presentation: Hypothetical Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3560 | O-H stretch (Carboxylic acid) |

| 2 | 2980 | C-H stretch (Aliphatic) |

| 3 | 2110 | N₃ asymmetric stretch |

| 4 | 1725 | C=O stretch (Carboxylic acid) |

| 5 | 1280 | N₃ symmetric stretch |

Note: This data is illustrative. Frequencies are typically scaled to better match experimental values.

Computational Modeling: Molecular Dynamics Simulations

While quantum mechanics provides a static, detailed view, molecular dynamics (MD) simulations offer insights into the dynamic behavior of (3R)-3-azidobutanoic acid in a condensed phase, such as in an aqueous solution.[5][6]

Experimental Protocol: Molecular Dynamics Simulation

-

Force Field Parameterization: Standard force fields like CHARMM or AMBER are generally not parameterized for azido groups. Therefore, specific parameters for the bonded (bonds, angles, dihedrals) and non-bonded (partial charges, van der Waals) interactions of the azido moiety must be developed. This can be achieved using tools like the Force Field Toolkit (ffTK) or by fitting to quantum chemical calculations.[7]

-

System Setup:

-

The optimized structure of (3R)-3-azidobutanoic acid is placed in the center of a periodic cubic box.

-

The box is filled with a pre-equilibrated solvent, such as the TIP3P water model.

-

If the molecule is charged (e.g., deprotonated carboxylate), counter-ions are added to neutralize the system.

-

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 298 K) under the NVT (constant volume) ensemble, followed by equilibration of the pressure under the NPT (constant pressure) ensemble. Position restraints on the solute are gradually removed during this phase.

-

Production Run: A production simulation is run for a sufficient length of time (e.g., 50-100 ns) under the NPT ensemble, during which atomic coordinates are saved at regular intervals.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), solvent accessible surface area (SASA), and radial distribution functions (RDFs) to study solvation patterns.

Data Presentation: Hypothetical MD Simulation Observables

| Property | Average Value | Standard Deviation |

| Radius of Gyration (Å) | 3.15 | 0.08 |

| Solvent Accessible Surface Area (Ų) | 155.2 | 5.4 |

| Intramolecular H-Bonds | 0.12 | 0.03 |

Note: This data is illustrative of typical outputs from an MD simulation analysis.

Visualizations

Computational Workflow

Caption: Proposed workflow for the computational analysis of (3R)-3-azidobutanoic acid.

Logical Relationships of Computational Methods

Caption: Interrelation of computational methods for molecular property prediction.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical role as a precursor to an enzyme-inhibiting therapeutic peptide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bohrium.com [bohrium.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Multiscale molecular dynamics simulations predict arachidonic acid binding sites in human ASIC1a and ASIC3 transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of (3R)-3-Azidobutanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-azidobutanoic acid is a valuable building block in peptide synthesis, primarily utilized as a synthetic precursor to introduce aza-threonine residues into peptide backbones. The azido moiety serves as a masked amino group, offering orthogonality in complex peptide synthesis strategies, particularly in solid-phase peptide synthesis (SPPS). Its incorporation can influence the conformational properties of peptides and can be a key step in the synthesis of peptide-based therapeutics and research tools. A notable application is in the synthesis of analogues of Kahalalide F, a marine-derived cyclic depsipeptide with potent antitumor activity.[1] This document provides detailed application notes and experimental protocols for the efficient incorporation of (3R)-3-azidobutanoic acid in peptide synthesis.

Applications

The primary application of (3R)-3-azidobutanoic acid in peptide synthesis is as a precursor for aza-threonine. Aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, exhibit modified conformational preferences and improved resistance to enzymatic degradation.

Key applications include:

-

Synthesis of Kahalalide F Analogues: (3R)-3-azidobutanoic acid is a key component in the solid-phase synthesis of analogues of Kahalalide F, a natural product with significant anticancer properties.[1] These analogues are crucial for structure-activity relationship (SAR) studies aimed at developing more potent and selective drug candidates.

-

Development of Novel Peptidomimetics: The incorporation of aza-threonine can be used to create novel peptidomimetics with enhanced therapeutic potential. These modifications can lead to peptides with improved stability, bioavailability, and receptor binding affinity.

-

Probing Biological Pathways: Peptides containing aza-threonine can serve as valuable tools to investigate biological processes. For instance, Kahalalide F and its analogues have been shown to interfere with critical signaling pathways in cancer cells, such as the ErbB3 and PI3K/Akt pathway.[2][3]

Data Presentation

The efficiency of incorporating (3R)-3-azidobutanoic acid and the subsequent peptide synthesis steps are critical for the overall success of the synthesis. While specific yields for every context are sequence-dependent, the following table provides representative data for solid-phase peptide synthesis (SPPS) steps.

| Step | Parameter | Typical Value/Range | Notes |

| Resin Loading | Substitution Level | 0.3 - 0.8 mmol/g | Varies with the resin type and the scale of the synthesis. |

| Fmoc Deprotection | Completion | > 99% | Monitored by UV absorbance of the piperidine-dibenzofulvene adduct. |

| Amino Acid Coupling | Coupling Efficiency | > 99% | Monitored by qualitative tests like the Kaiser or TNBS test.[4] |

| (3R)-3-Azidobutanoic Acid Coupling | Coupling Yield | 95 - 99% | Can be influenced by the coupling reagents and reaction time. |

| On-Resin Azide Reduction | Conversion to Amine | > 95% | Dependent on the reducing agent and reaction conditions. |

| Cleavage from Resin | Crude Peptide Yield | 70 - 90% | Varies based on peptide length and sequence. |

| Final Purity (after HPLC) | Purity | > 95% | Dependent on the efficiency of the purification process. |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating (3R)-3-Azidobutanoic Acid

This protocol outlines the manual solid-phase synthesis of a peptide containing an aza-threonine precursor using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

N-Fmoc-(3R)-3-azidobutanoic acid

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Standard Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. Add DIPEA (6 eq.) and vortex.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Incorporation of N-Fmoc-(3R)-3-Azidobutanoic Acid:

-

Follow the same procedure as in step 3, using N-Fmoc-(3R)-3-azidobutanoic acid as the amino acid to be coupled.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

-

On-Resin Azide Reduction:

-

After the final Fmoc deprotection, wash the resin with THF (3 times).

-

Prepare a solution of triphenylphosphine (10 eq.) in a mixture of THF/H₂O (4:1).

-

Add the solution to the resin and agitate at room temperature for 12-16 hours.[1]

-

Drain the solution and wash the resin thoroughly with THF (3 times), DMF (3 times), and DCM (3 times).

-

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (94:1:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

Caption: Workflow for solid-phase synthesis of a peptide containing aza-threonine.

Signaling Pathway of Kahalalide F

Caption: Kahalalide F inhibits the ErbB3 receptor, leading to downregulation of the PI3K/Akt signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Kahalalide F induces necrosis-like cell death that involves depletion of ErbB3 and inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysosome and HER3 (ErbB3) Selective Anticancer Agent Kahalalide F: Semisynthetic Modifications and Antifungal Lead-Exploration Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-Phase Total Synthesis of Kahalalide A and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (3R)-3-azidobutanoic Acid in Click Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Subject: Utilization of (3R)-3-azidobutanoic acid as a versatile building block for bioconjugation and drug development via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Introduction to (3R)-3-azidobutanoic Acid

(3R)-3-azidobutanoic acid is a chiral carboxylic acid functionalized with an azide group. The presence of the azide moiety makes it an ideal building block for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1] Specifically, the azide group can readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linkage with an alkyne-containing molecule.[2][3][4] This property allows for the precise and stable conjugation of peptides, proteins, drugs, and imaging agents.[5][6] As a non-canonical amino acid building block, it can be incorporated into peptide sequences to introduce a bioorthogonal handle for post-synthesis modification.[7][8]

Application Note: Site-Specific Peptide Modification and Labeling

The primary application of (3R)-3-azidobutanoic acid is its incorporation into peptides during solid-phase peptide synthesis (SPPS). Once integrated into a peptide sequence, the azide group serves as a chemical handle for subsequent modification via CuAAC. This approach enables the site-specific attachment of various functionalities that would otherwise be incompatible with the conditions of peptide synthesis.

Key Applications Include:

-

Fluorescent Labeling: Conjugation of alkyne-modified fluorescent dyes (e.g., FAM, Cy3, Cy5) for use in cellular imaging and binding assays.

-

PEGylation: Attachment of polyethylene glycol (PEG) chains to improve the solubility, stability, and pharmacokinetic profile of therapeutic peptides.

-

Bioconjugation: Linking peptides to larger biomolecules such as carrier proteins (e.g., BSA, KLH) to enhance immunogenicity for antibody production, or to surfaces for the development of biosensors.

-

Peptide Cyclization: Formation of "stapled" or cyclic peptides by reacting the azide with an alkyne group located elsewhere in the same peptide chain, which can improve conformational stability and biological activity.[5][9]

The workflow for this application involves standard Fmoc-based SPPS to create the azide-containing peptide, followed by a solution-phase click reaction to attach the desired molecule.

Caption: Experimental workflow for peptide labeling.

Application Note: Development of Peptide-Drug Conjugates (PDCs)

(3R)-3-azidobutanoic acid is a valuable linker component in the synthesis of Peptide-Drug Conjugates (PDCs). In this context, a targeting peptide designed to bind to specific cell surface receptors (e.g., on cancer cells) is synthesized with the azido acid. A potent cytotoxic drug is separately modified with a terminal alkyne. The two components are then joined using the CuAAC reaction. The resulting triazole linker is highly stable in biological environments, ensuring the drug remains attached to the peptide until it reaches its target.[5][10]

Advantages of this approach:

-

Modularity: The peptide and drug components can be synthesized and optimized independently before conjugation.[1]

-

High Yield & Specificity: The click reaction proceeds with high efficiency and is bioorthogonal, meaning it does not react with other functional groups present in the peptide or drug.[2][11]

-

Stable Linkage: The 1,2,3-triazole ring formed is chemically robust and resistant to enzymatic cleavage, which is often a keystone of successful drug delivery.[5]

Caption: Logical relationship for PDC development.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in a bioconjugation context, derived from established protocols.[10][12] Optimization may be required depending on the specific substrates.

| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |